N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Description
N-[(5Z)-5-(4-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a rhodanine-based thiazolidinone derivative characterized by a 4-fluorobenzylidene substituent at the 5-position and a 2-methoxybenzamide group at the 3-position of the thiazolidinone core. This compound belongs to a class of molecules known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. The Z-configuration of the benzylidene moiety is critical for maintaining its structural integrity and pharmacological activity.
Properties
Molecular Formula |
C18H13FN2O3S2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H13FN2O3S2/c1-24-14-5-3-2-4-13(14)16(22)20-21-17(23)15(26-18(21)25)10-11-6-8-12(19)9-7-11/h2-10H,1H3,(H,20,22)/b15-10- |
InChI Key |
IZRHCKWNRPLVBG-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol .
Chemical Reactions Analysis
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, where nucleophiles like amines or thiols can replace the fluorine atom.
Scientific Research Applications
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-fluorobenzylidene group in the target compound likely enhances electron-withdrawing properties compared to analogues with methoxy or alkyl substituents (e.g., 3,4-dimethoxy or tert-butyl groups in ). This may influence solubility and binding interactions in biological systems.
Enzyme Inhibition
- Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: Rhodanine derivatives with bromophenyl-furyl substituents (e.g., 4-(5Z)-5-{5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid) exhibit potent ASK1 inhibition, suggesting that halogenated aromatic groups enhance target binding . The 4-fluorobenzylidene group in the target compound may similarly contribute to kinase affinity.
- Imipenemase-1 (IMP-1) Inhibition : Thiosemicarbazone analogues like ML302 (containing a trichlorobenzylidene group) demonstrate Zn-dependent IMP-1 inhibition via metal sequestration . The absence of a trichlorophenyl group in the target compound suggests a distinct mechanism, possibly reliant on hydrogen bonding from the 2-methoxybenzamide moiety.
Antimicrobial and Anticancer Potential
- DNA Sliding Clamp (dnaN) Targeting : The drug [(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid binds to the Beta sliding clamp protein in Xanthomonas oryzae with a binding energy of -5.7 kcal/mol, driven by interactions with Asp238A . The target compound’s 4-fluorobenzylidene group may mimic this interaction, but its efficacy would depend on substituent orientation and electronic effects.
Spectral and Analytical Comparisons
- IR Spectroscopy : All rhodanine derivatives exhibit characteristic C=S (~1240–1260 cm⁻¹) and C=O (~1660–1700 cm⁻¹) stretches . The absence of S-H bands (~2500–2600 cm⁻¹) confirms the thione tautomer dominance in solution .
- UV-Vis Spectroscopy : Analogues with extended conjugation (e.g., compound 7 in ) show λmax near 388 nm, suggesting that the target compound may exhibit similar absorption maxima due to its conjugated benzylidene system.
Biological Activity
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure features a thiazolidinone ring, which is known for its diverse biological properties, including anti-inflammatory and hepatoprotective effects.
The molecular formula for this compound is with a molecular weight of approximately 461.49 g/mol. Its unique structural components contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16FN3O5S2 |
| Molecular Weight | 461.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that compounds with similar thiazolidinone structures can modulate various signaling pathways involved in inflammation and cell survival.
- Anti-inflammatory Activity : The compound has shown promise in inhibiting the chemotaxis of macrophages, which are critical in inflammatory responses. This inhibition is mediated through the downregulation of monocyte chemoattractant protein 1 (MCP-1), which plays a significant role in macrophage recruitment during inflammation .
- Hepatoprotective Effects : In vivo studies have demonstrated that this compound can significantly reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in models of acute liver injury. This suggests its potential as a hepatoprotective agent against liver damage induced by toxins .
Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- In vitro Studies : A screening of small molecule libraries identified several thiazolidinone derivatives that exhibited significant inhibitory effects on RAW264.7 macrophages stimulated by MCP-1, with IC50 values ranging from 0.72 to 20.47 µM .
- In vivo Studies : The oral administration of related compounds demonstrated a reduction in liver enzyme levels in BALB/c mice subjected to Concanavalin A (ConA) induced liver injury, confirming their hepatoprotective properties .
Case Studies
Case Study 1: Hepatoprotection in Mouse Models
In a study involving BALB/c mice, the administration of this compound resulted in significant reductions in liver damage markers (ALT and AST). Histopathological evaluations confirmed the protective effects on liver tissue against ConA-induced injury.
Case Study 2: Inhibition of Inflammatory Responses
Another investigation focused on the compound's ability to inhibit macrophage migration in response to inflammatory stimuli. The results indicated that this compound could effectively reduce inflammation markers and modulate immune responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
